molecular formula C12H15N5 B12771416 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- CAS No. 124963-18-4

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-

Cat. No.: B12771416
CAS No.: 124963-18-4
M. Wt: 229.28 g/mol
InChI Key: NMZORDZOUYGQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 1,2-diaminobenzene in the presence of a suitable catalyst to form the triazole ring. Subsequent methylation and cyclization steps yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Alprazolam: A triazolobenzodiazepine with similar pharmacological effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

6,7,8,9-Tetrahydro-8-methyl-3-(4-pyridinyl)-5H-s-triazolo(4,3-a)(1,4)diazepine is unique due to its specific structural features, such as the presence of a pyridine ring and a triazole moiety

Properties

CAS No.

124963-18-4

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

8-methyl-3-pyridin-4-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C12H15N5/c1-16-7-2-8-17-11(9-16)14-15-12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3

InChI Key

NMZORDZOUYGQES-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN2C(=NN=C2C3=CC=NC=C3)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.